Tetramethylammonium iodide
CAS No.: 75-58-1
Cat. No.: VC21181888
Molecular Formula: C4H12IN
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75-58-1 |
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Molecular Formula | C4H12IN |
Molecular Weight | 201.05 g/mol |
IUPAC Name | tetramethylazanium;iodide |
Standard InChI | InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 |
Standard InChI Key | RXMRGBVLCSYIBO-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)C.[I-] |
Canonical SMILES | C[N+](C)(C)C.[I-] |
Introduction
Chemical Structure and Basic Properties
Tetramethylammonium iodide consists of the tetramethylammonium cation [N(CH₃)₄]⁺ paired with an iodide anion (I⁻). It belongs to the quaternary ammonium compound family, characterized by four alkyl groups attached to a positively charged nitrogen atom. The chemical formula of tetramethylammonium iodide is C₄H₁₂IN .
The compound is considered the iodide salt of tetramethylammonium (TMA), which is the simplest quaternary ammonium cation. The tetramethylammonium cation is isoelectronic with neopentane (Me₄C) and consists of four methyl groups attached to a central nitrogen atom .
Physical Characteristics
Tetramethylammonium iodide exhibits several distinctive physical properties that make it useful for various applications. These properties are summarized in the following table:
The compound is known to be stable under normal conditions but should be stored in a dark place under inert atmosphere at room temperature due to its light sensitivity and hygroscopic nature .
Crystal Structure
The crystal structure of tetramethylammonium iodide has been extensively studied using X-ray crystallography. William Zachariasen conducted one of the early investigations into its crystal structure at the Mineralogical Institute of the University of Oslo .
Structural Characterization
Based on etching figures and Laue photographs, tetramethylammonium iodide crystallizes in the ditetragonal-bipyramidal symmetry class. The unit cell contains two molecules of tetramethylammonium iodide . This finding confirmed earlier research by L. Vegard and T. Hauge, though with some corrections to their proposed atomic arrangement.
The crystal structure examinations utilized both rotation photographs and powder photographs to determine the atomic arrangements. The studies revealed that at the nitrogen atom, the coordination is a flattened tetrahedron with the N−C−C angle slightly larger than the standard tetrahedral angle .
Applications
Tetramethylammonium iodide has found numerous applications in various scientific and industrial fields due to its unique properties.
Analytical Chemistry
One of the most significant applications of tetramethylammonium compounds is in analytical chemistry, particularly for the determination of iodine in various samples:
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Tetramethylammonium hydroxide (TMAH) is used for extraction of iodine at high temperatures in closed vessels as a sample treatment method for inductively coupled plasma isotope dilution mass spectrometry (ICP-IDMS) .
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A method using TMAH extraction at 90°C in disposable polypropylene tubes has been developed and validated for determining iodine concentrations in human breast milk .
Organic Synthesis
Tetramethylammonium iodide serves as an effective promoter in organic reactions:
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It is used in a highly efficient and eco-friendly method for the sulfenylation/annulation of enaminones using thiosulfonates as the sulfenyl source .
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The reaction proceeds under open-air, metal-free, and oxidant-free conditions, providing an alternative way of constructing C−S bonds and affording various substituted sulfenylated chromones in moderate to good yields .
Surface Properties and Behavior in Solutions
The surface behavior of tetramethylammonium iodide in aqueous solutions has been the subject of several studies, providing insights into its interaction with water and surface activity.
Surface Affinity
Experimental investigations using surface tension measurements and molecular dynamics computer simulations have revealed that tetramethylammonium iodide (TMAI) is a weakly capillary active salt .
The surface affinity measurements were performed in the entire composition range of solubility using the pendant drop method with two different setups. The results clearly demonstrated that TMAI decreases the surface tension of water, albeit to a small extent. The surface tension of a nearly saturated solution is only about 5% smaller than that of pure water .
Ion Distribution at the Interface
Molecular dynamics simulation results have shown that between the two ions that constitute TMAI, iodide has a clearly larger surface affinity than tetramethylammonium (TMA⁺) .
Further investigations revealed that:
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The adsorption of I⁻ anions is strictly limited to the first molecular layer beneath the liquid–vapor interface, followed by several layers of depletion .
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The net negative charge of the surface layer, caused by the excess amount of I⁻ with respect to TMA⁺, is compensated by a diffuse layer of adsorbed TMA⁺ cations, extending to or beyond the fourth molecular layer beneath the liquid surface .
Simulation Models
Various force fields have been used to simulate the behavior of TMAI in aqueous solutions, with different degrees of success in reproducing experimental results:
Model | Performance |
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AMBER | Reproduces experimental data very well |
CHARMM | Reproduces experimental trend qualitatively |
OPLS | Reproduces experimental trend qualitatively |
GROMOS | Fails to reproduce experimentally confirmed capillary activity |
The qualitative reproduction of experimental trends with CHARMM and OPLS force fields required scaling down the ion charges according to the Leontyev–Stuchebrukhov correction .
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